1-Bromo-3-(cyclobutylmethoxy)benzene

Catalog No.
S3387182
CAS No.
1351385-19-7
M.F
C11H13BrO
M. Wt
241.12
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-(cyclobutylmethoxy)benzene

CAS Number

1351385-19-7

Product Name

1-Bromo-3-(cyclobutylmethoxy)benzene

IUPAC Name

1-bromo-3-(cyclobutylmethoxy)benzene

Molecular Formula

C11H13BrO

Molecular Weight

241.12

InChI

InChI=1S/C11H13BrO/c12-10-5-2-6-11(7-10)13-8-9-3-1-4-9/h2,5-7,9H,1,3-4,8H2

InChI Key

NRBGCJODKBODKA-UHFFFAOYSA-N

SMILES

C1CC(C1)COC2=CC(=CC=C2)Br

Canonical SMILES

C1CC(C1)COC2=CC(=CC=C2)Br
1-Bromo-3-(cyclobutylmethoxy)benzene, also known as BCMOB, is an organic compound composed of a benzene ring attached to a cyclobutane ring via a methoxy group and a bromine atom. BCMOB is important in chemical research and industry because of its unique structural and chemical properties. It is used as a building block for organic synthesis and has potential applications in various fields including pharmaceuticals, materials science, and agrochemicals.
BCMOB has a molecular weight of 255.17 g/mol and a melting point of 72-74°C. It is a solid at room temperature with a white to yellow color. It is slightly soluble in water but highly soluble in organic solvents. BCMOB is an aromatic compound with a bromine atom attached to the benzene ring. It has a high boiling point of 300°C due to its strong intermolecular forces.
BCMOB can be synthesized by reacting 1-bromo-3-nitrobenzene with cyclobutylmagnesium bromide in the presence of a catalyst. The product is purified through typical chemical methods such as recrystallization and column chromatography. The structure of BCMOB can be characterized and confirmed through a variety of analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
NMR spectroscopy is a powerful tool for characterizing the structure of BCMOB. The peaks in the NMR spectrum can be used to identify the different atoms in the molecule and their connectivity. IR spectroscopy is used to identify functional groups present in the compound. Mass spectrometry is used to determine the precise molecular weight of the compound.
There is limited research on the biological properties of BCMOB. However, some studies have shown that it exhibits antimicrobial and antiparasitic activity. Further research is needed to investigate its potential use as a drug.
The toxicity and safety of BCMOB depend on the dosage and mode of administration. In scientific experiments, proper safety protocols should be followed to minimize the risk of exposure to the compound.
BCMOB is used as a building block for organic synthesis. It has potential applications in pharmaceuticals, materials science, and agrochemicals. It can be used to synthesize compounds with similar structural and chemical properties as BCMOB.
The current state of research on BCMOB is limited. Most studies have focused on its synthesis and characterization. More research is needed to explore its potential applications in various fields.
BCMOB has potential applications in pharmaceuticals as a precursor to drugs. It also has applications in materials science as a building block for polymers and catalysts. Additionally, it has potential applications in agrochemicals as a pesticide.
The limitations of BCMOB include its limited solubility in water and high boiling point. Future research should focus on developing new methods for synthesizing BCMOB and its derivatives. Additionally, the potential applications of BCMOB in various fields should be investigated further.
1. Investigation of potential drug applications of BCMOB and its derivatives.
2. Development of new methods for synthesizing BCMOB and its derivatives.
3. Investigation of the potential applications of BCMOB in materials science and agrochemicals.
4. Exploration of the potential environmental impact of BCMOB and its derivatives.
5. Investigation of the potential toxicity and safety of BCMOB in humans and animals.
6. Development of new analytical techniques for characterizing the structure of BCMOB and its derivatives.
7. Investigation of the potential use of BCMOB as a catalyst in chemical reactions.
8. Investigation of the potential use of BCMOB as a building block for supramolecular materials.
9. Investigation of the potential use of BCMOB in energy storage devices.
10. Investigation of the potential use of BCMOB in nanotechnology applications.

XLogP3

3.9

Dates

Modify: 2023-08-19

Explore Compound Types